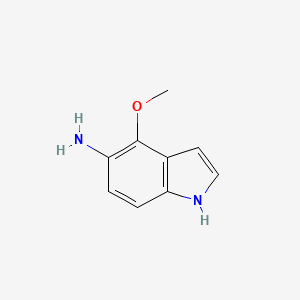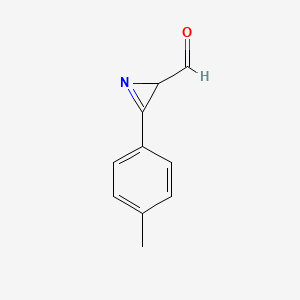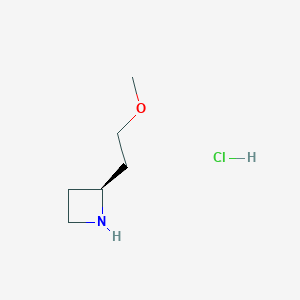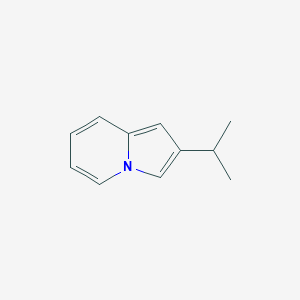
2,3,5,6,7,8-Hexahydro-1,6-naphthyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6,7,8-Hexahydro-1,6-naphthyridin-2-one is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound has a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, making it a naphthalene analog of pyridine with one nitrogen atom in each ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,7,8-Hexahydro-1,6-naphthyridin-2-one typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For example, heating anilides (hydrazides) of 5-cyano-6-oxo-2-styrylnicotinic acids in polyphosphoric acid leads to the formation of amides of 7-aryl-2,5-dioxo-6-phenyl (amino)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acids . These amides can then be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. The use of catalysts and specific reaction conditions to enhance yield and purity is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6,7,8-Hexahydro-1,6-naphthyridin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in the reduction of this compound.
Substitution: Halogenation or alkylation reactions can be performed using reagents like halogens (chlorine, bromine) or alkyl halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction can lead to more saturated derivatives.
Aplicaciones Científicas De Investigación
2,3,5,6,7,8-Hexahydro-1,6-naphthyridin-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3,5,6,7,8-Hexahydro-1,6-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival . The compound may also interact with DNA or RNA, leading to the disruption of essential cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,8-Naphthyridine: Another member of the naphthyridine family with similar biological activities but different structural features.
5,6,7,8-Tetrahydro-1,6-naphthyridine: A derivative with fewer hydrogen atoms, leading to different chemical and biological properties.
2,5-Dioxo-6-phenyl-1,2,5,6,7,8-hexahydro-1,6-naphthyridine:
Uniqueness
2,3,5,6,7,8-Hexahydro-1,6-naphthyridin-2-one is unique due to its specific fused-ring structure and the presence of nitrogen atoms, which contribute to its diverse reactivity and biological activities. Its ability to undergo various chemical reactions and form derivatives with specific properties makes it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C8H10N2O |
|---|---|
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
5,6,7,8-tetrahydro-3H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C8H10N2O/c11-8-2-1-6-5-9-4-3-7(6)10-8/h1,9H,2-5H2 |
Clave InChI |
GFJGTAXEVHITEI-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=CCC(=O)N=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1'H-Spiro[cyclopentane-1,3'-pyrrolo[1,2-c]oxazole]](/img/structure/B11920974.png)
![[4-(Prop-1-en-2-yl)phenyl]boronic acid](/img/structure/B11920990.png)
![7-Ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11920993.png)






![2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one](/img/structure/B11921035.png)
